molecular formula C20H15Cl2N3O B338199 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER

Katalognummer: B338199
Molekulargewicht: 384.3 g/mol
InChI-Schlüssel: AUZVXKGXWRBFMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including material science, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring both benzotriazole and dichlorobenzyl ether moieties, suggests potential for interesting chemical properties and applications.

Eigenschaften

Molekularformel

C20H15Cl2N3O

Molekulargewicht

384.3 g/mol

IUPAC-Name

2-[2-[(3,4-dichlorophenyl)methoxy]-5-methylphenyl]benzotriazole

InChI

InChI=1S/C20H15Cl2N3O/c1-13-6-9-20(26-12-14-7-8-15(21)16(22)11-14)19(10-13)25-23-17-4-2-3-5-18(17)24-25/h2-11H,12H2,1H3

InChI-Schlüssel

AUZVXKGXWRBFMF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrous acid.

    Etherification: The benzotriazole derivative can then be reacted with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzotriazole ring.

    Reduction: Reduction reactions could target the nitro groups if present in the precursor molecules.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Photostabilizers: Benzotriazole derivatives are often used as UV stabilizers in polymers and coatings.

    Catalysts: These compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.

Biology and Medicine

    Pharmaceuticals: Potential use as intermediates in the synthesis of drugs, particularly those targeting enzymes or receptors.

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry

    Material Science: Application in the development of advanced materials with specific optical or electronic properties.

    Corrosion Inhibitors: Used to protect metals from corrosion, particularly in harsh environments.

Wirkmechanismus

The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER would depend on its specific application. For example:

    UV Stabilization: The benzotriazole moiety absorbs UV light, preventing degradation of the material.

    Catalysis: The compound may coordinate with metal ions, altering their electronic properties and facilitating catalytic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzyl ether group.

    2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzyl ether: Similar but with a benzyl group instead of dichlorobenzyl.

Uniqueness

The presence of both benzotriazole and dichlorobenzyl ether groups in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER may confer unique properties, such as enhanced stability, specific reactivity, or improved performance in its applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.